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Compound of Interest

Compound Name:
2-Chloro-6-

(methylthio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255 Get Quote

Nomenclature, Synthesis, and Application in
Heterocyclic Chemistry[1]
Nomenclature and Structural Identity
The compound 2-Chloro-6-(methylthio)benzaldehyde represents a specific class of

polysubstituted aromatic aldehydes characterized by a "push-pull" electronic environment.[1]

This section deconstructs its IUPAC identity to ensure precise database indexing and

regulatory compliance.

IUPAC Derivation Logic
The systematic naming follows the hierarchy of functional groups as defined by the

International Union of Pure and Applied Chemistry (IUPAC):

Principal Functional Group: The aldehyde group (

) takes priority over halogens and sulfides, defining the parent structure as benzaldehyde.

Numbering: The carbon atom bonded to the aldehyde group is designated as position 1.

Locant Assignment: The ring is numbered to give the lowest possible locants to substituents.
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Numbering clockwise or counter-clockwise yields positions 2 and 6 for the substituents.

Alphabetical Order: Substituents are cited alphabetically. Chloro precedes methylthio.

Position 2: Chloro[1][2][3][4]

Position 6: Methylthio (also referred to as methylsulfanyl)

Final Preferred IUPAC Name:2-Chloro-6-(methylthio)benzaldehyde[1]

Chemical Identifiers[1][5][6][7]
Parameter Data

CAS Registry Number

Not widely listed as a commodity chemical;

typically synthesized in situ or custom ordered.

[1] (Analog: 2-(Methylthio)benzaldehyde is

7022-45-9)

Molecular Formula

Molecular Weight 186.66 g/mol

SMILES CSc1cccc(Cl)c1C=O

InChI Key Generated from structure

Appearance
Yellow crystalline solid (typical of thio-

benzaldehydes)

Synthesis Protocol: Regioselective [1][8]
The most robust route to 2-Chloro-6-(methylthio)benzaldehyde is the nucleophilic aromatic

substitution (

) of 2,6-dichlorobenzaldehyde.[1] This reaction exploits the electron-withdrawing nature of the
aldehyde group to activate the ortho-chlorines.[1]

Mechanistic Insight
The aldehyde group at C1 withdraws electron density via resonance ($ -M
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-I

NaSMe$) acts as the nucleophile.

Challenge: Preventing bis-substitution (formation of 2,6-bis(methylthio)benzaldehyde).

Solution: Kinetic control at low temperatures (

) and stoichiometric precision (1.1 equivalents of nucleophile).

Experimental Protocol
Based on methodologies adapted from Patent WO2006091858A1.

Reagents:

2,6-Dichlorobenzaldehyde (1.0 eq)[1]

Sodium thiomethoxide (NaSMe) (1.1 eq)

N,N-Dimethylformamide (DMF) [Anhydrous][1]

Step-by-Step Methodology:

Preparation: Charge a flame-dried round-bottom flask with 2,6-dichlorobenzaldehyde (e.g.,

20 g, 114 mmol) and anhydrous DMF (200 mL). Ensure complete dissolution under an inert

nitrogen atmosphere.

Cooling: Submerge the reaction vessel in an ice/water bath to equilibrate the internal

temperature to

.

Addition: Slowly add sodium thiomethoxide (8.81 g, 125.7 mmol) portion-wise over 30

minutes.

Critical Control Point: Rapid addition causes localized heating, increasing the risk of bis-

substitution.[1]

Reaction: Allow the mixture to stir at
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for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT)
overnight. The solution will typically darken.

Quench & Isolation: Pour the reaction mixture into 1 L of ice-cold water. A yellow precipitate

should form immediately.

Purification:

Filter the solids via vacuum filtration.

Wash the filter cake with cold water (

mL) to remove residual DMF and inorganic salts.

Dry the solid under high vacuum at

.

Optional: Recrystallize from ethanol/hexane if purity is

.

Applications in Drug Discovery[3]
2-Chloro-6-(methylthio)benzaldehyde is a high-value scaffold because it possesses three

distinct reactive sites:

Aldehyde (C1): Susceptible to condensation (imines, hydrazones).

Chlorine (C2): Available for further

or Palladium-catalyzed coupling.[1]

Methylthio (C6): Can be oxidized to sulfoxide/sulfone (leaving groups) or demethylated to a

thiol for cyclization.

Pathway Visualization
The following diagram illustrates the synthesis of the core compound and its divergence into

bioactive heterocycles (Benzisothiazoles and Acridines).
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Figure 1: Synthetic workflow from commodity starting materials to high-value heterocyclic

pharmacophores.

Key Reaction: Benzisothiazole Formation
As referenced in antiviral research (HCV inhibitors), this aldehyde is a precursor to

benzisothiazoles.

Mechanism: The aldehyde is converted to an oxime or imine, followed by an oxidative

closure where the sulfur (from the methylthio group) attacks the nitrogen, often requiring a

leaving group on the nitrogen or oxidative conditions to form the N-S bond.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1441255?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class Description Mitigation

Acute Toxicity

Likely toxic if swallowed or

inhaled (analogous to

chlorinated benzaldehydes).[1]

Use full PPE (gloves, goggles,

respirator). Handle in a fume

hood.

Skin/Eye Irritant
Causes skin irritation and

serious eye irritation.

Immediate wash with

soap/water upon contact. Eye

wash station must be

accessible.[1]

Stench

Thio-compounds often carry a

penetrating, disagreeable odor.

[1]

Bleach (sodium hypochlorite)

bath should be available to

neutralize glassware/spills.

Reactivity
Reacts violently with strong

oxidizing agents.

Store away from peroxides and

nitrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

